2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

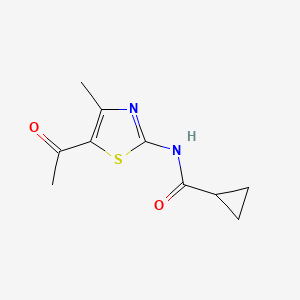

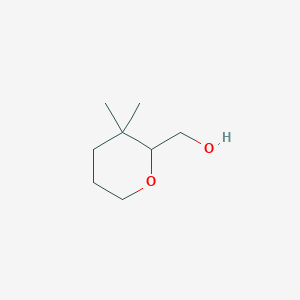

“2-(3-methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Synthesis Analysis

Pyrazole derivatives are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .Molecular Structure Analysis

The pyrazole ring in the compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The structure of the compound can be determined using 1H NMR spectroscopy .Chemical Reactions Analysis

Pyrazole derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme . They have been used in various applications such as a biological transformation agent, a biological active agent, a catalyst for hydrolysis reactions and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using techniques like FTIR and NMR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including our compound of interest, have shown antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. Further investigations are needed to understand the mechanism of action and optimize their efficacy .

Anti-Inflammatory Effects

The imidazole scaffold has been associated with anti-inflammatory activity. Our compound may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis or other inflammatory disorders .

Anticancer Potential

Imidazole-containing compounds have attracted attention in cancer research. They exhibit cytotoxic effects and may interfere with tumor growth. Investigating the specific impact of our compound on cancer cells could provide valuable insights .

Analgesic Properties

Some imidazole derivatives possess analgesic effects. Researchers have explored their potential as pain-relieving agents. Investigating the analgesic profile of our compound could be worthwhile .

Anticonvulsant Activity

Imidazole-based molecules have been investigated for their anticonvulsant properties. Our compound might influence neuronal excitability and seizure thresholds. Further studies are necessary to validate this potential .

Antioxidant Capacity

Imidazole derivatives often exhibit antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage. Evaluating the antioxidant potential of our compound could be relevant for various health applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include enzymes, receptors, and proteins involved in various biological processes, contributing to their diverse pharmacological effects .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . For instance, some pyrazole derivatives have been shown to inhibit enzymes, modulate receptor activity, or interfere with protein function .

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .

Result of Action

Based on the known effects of similar compounds, it may exert a range of biological activities, potentially including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Pyrazole and its derivatives have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)acetyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O.ClH/c1-5-2-3-9(8-5)4-6(7)10;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTIJQXQVPLKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1H-pyrazol-1-yl)acetyl chloride hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)

![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)

![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)